Met5-enkephalin-Arg-Phe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

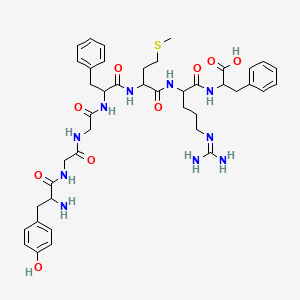

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQKWSPZOZKAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Origin of Met5-enkephalin-Arg-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of the endogenous opioid peptide, Met5-enkephalin-Arg-Phe (MERF). It details the seminal discovery of this heptapeptide, tracing its isolation from bovine adrenal medulla and striatum. The guide elucidates the biosynthetic pathway of MERF, originating from the precursor protein proenkephalin, and presents detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it explores the interaction of MERF with opioid receptors and the subsequent signaling cascades. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this significant neuropeptide.

Discovery of this compound

The pioneering discovery of this compound was a significant advancement in the field of endogenous opioids.

Initial Isolation and Identification

In 1979, Stern and his colleagues at the Roche Institute of Molecular Biology reported the isolation and characterization of a novel opioid heptapeptide from bovine adrenal medullary granules and striatum.[1][2][3] This discovery was a direct result of investigations into the variety of enkephalin-containing peptides present in these tissues. The researchers identified a peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, which demonstrated opioid activity.[1]

Key Researchers and Institutions

The discovery was made by a team of researchers including Alvin S. Stern, Randolph V. Lewis, Sadao Kimura, Jean Rossier, Stanley Stein, and Sidney Udenfriend at the Roche Institute of Molecular Biology in Nutley, New Jersey.[1][2][3]

Origin and Biosynthesis of MERF

This compound is not synthesized directly but is proteolytically processed from a larger precursor protein, proenkephalin.[4][5]

The Proenkephalin Precursor

Proenkephalin is a polypeptide that contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[5][6] Within the amino acid sequence of proenkephalin, the heptapeptide sequence of MERF is located at the C-terminus.[5]

Enzymatic Processing Pathway

The generation of MERF from proenkephalin involves a series of enzymatic cleavages by prohormone convertases and carboxypeptidases.[5][7] Paired basic amino acid residues flanking the enkephalin sequences within the precursor are the primary sites for proteolytic processing.

Caption: Biosynthetic pathway of MERF from proenkephalin.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of MERF.

Tissue Extraction

This protocol outlines the initial steps for extracting neuropeptides from bovine adrenal medulla.

-

Tissue Homogenization: Freshly obtained bovine adrenal medullas are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid containing 20 mM HCl and protease inhibitors like phenylmethylsulfonyl fluoride and pepstatin) to inactivate endogenous proteases.[1]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 30 minutes) to pellet cellular debris.[1]

-

Acid Precipitation: The resulting supernatant is treated with a protein precipitating agent, such as trichloroacetic acid (TCA), to remove larger proteins.[1]

-

Ether Extraction: The TCA is removed from the supernatant by repeated extractions with diethyl ether.[1]

-

Lyophilization: The aqueous phase is then lyophilized to concentrate the peptide fraction.[1]

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a critical technique for separating and purifying MERF from the crude tissue extract.

-

Column: A reverse-phase C18 column is typically used for the separation of neuropeptides.[1]

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile or propanol) in an aqueous acidic buffer (e.g., 0.5 M formic acid/0.1 M pyridine) is used to elute the peptides.[1]

-

Detection: The eluate is monitored by UV absorbance at 210-220 nm to detect the peptide bonds.[8]

-

Fraction Collection: Fractions are collected at regular intervals throughout the chromatographic run.

-

Bioassay/Immunoassay: The collected fractions are then assayed for opioid activity using a radioreceptor assay or for immunoreactivity using a specific radioimmunoassay to identify the fractions containing MERF.[1]

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of MERF in biological samples.

-

Antibody Production: Antibodies specific to MERF are raised in animals (e.g., rabbits) by immunization with a MERF-carrier protein conjugate.[9][10]

-

Radiolabeling: A small amount of synthetic MERF is radiolabeled, typically with iodine-125 (¹²⁵I), to serve as a tracer.[9]

-

Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and radiolabeled MERF with varying concentrations of unlabeled, synthetic MERF. The unknown samples are run in parallel.

-

Separation: The antibody-bound (both labeled and unlabeled) MERF is separated from the free radiolabeled MERF, often by precipitation with a secondary antibody or protein A/G.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of MERF in the unknown samples is determined by comparing their displacement of the radiolabeled tracer to the standard curve.

Amino Acid Sequencing

The primary structure of the purified peptide is determined by amino acid sequencing.

-

Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.[1]

-

Amino Acid Analysis: The amino acid composition of the hydrolysate is determined using an amino acid analyzer.[1]

-

Edman Degradation: The N-terminal amino acid sequence is determined by sequential Edman degradation, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process is repeated for subsequent residues.[1][11]

Quantitative Data

The following tables summarize the quantitative data related to the tissue distribution and receptor binding of MERF.

Table 1: Tissue Distribution of this compound

| Tissue | Species | Concentration (pmol/g tissue or pmol/mg protein) | Reference |

| Bovine Adrenal Medulla | Bovine | ~45 pmol/g | [1] |

| Bovine Striatum | Bovine | Comparable to Leu-enkephalin | [1] |

| Rat Globus Pallidus | Rat | Highest concentration in brain | [9] |

| Rat Caudate-Putamen | Rat | Intermediate concentration | [9] |

| Rat Hypothalamus | Rat | Intermediate concentration | [9] |

| Rat Cortex | Rat | Low concentration | [9] |

| Rat Cerebellum | Rat | Low concentration | [9] |

| Rat Spinal Cord (Sacral) | Rat | Highest in spinal cord | [12] |

| Rat Lung | Rat | 0.68 ± 0.08 pmol/mg protein | [13] |

| Guinea Pig Lung | Guinea Pig | 0.76 ± 0.12 pmol/mg protein | [13] |

| Human Lung | Human | 0.63 pmol/mg protein | [13] |

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Type | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Opioid Receptors | Frog Brain Membranes | 3.6 | 630 | [14] |

| µ-Opioid Receptor | Not Specified | Potent Agonist | - | [5] |

| δ-Opioid Receptor | Not Specified | Potent Agonist | - | [5] |

| κ-Opioid Receptor | Not Specified | Lower Affinity | - | [5] |

Signaling Pathways

MERF exerts its biological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[5]

Receptor Activation and G-Protein Coupling

Upon binding of MERF to an opioid receptor (e.g., µ or δ), the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gαi/o). The activated G-protein dissociates into its Gα and Gβγ subunits.

Downstream Effector Modulation

The dissociated G-protein subunits modulate the activity of downstream effector molecules:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other physiological effects of MERF.

References

- 1. pnas.org [pnas.org]

- 2. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications [mdpi.com]

- 5. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Processing of enkephalin-containing peptides in isolated bovine adrenal chromaffin granules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acid Sequencing of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 11. Distribution of Met5-enkephalin-Arg6, Phe7 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Met5-enkephalin-arg6-phe7 and its receptor in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of [3H]Met-enkephalin-Arg6-Phe7 binding to opioid receptors in frog brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of α-neo-endorphin and Met5-enkephalin-Arg-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two endogenous opioid peptides: α-neo-endorphin and Met5-enkephalin-Arg-Phe. Both peptides play crucial roles in nociception and neuromodulation through their interaction with opioid receptors. This document details their biochemical properties, receptor binding affinities, and functional activities at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Detailed experimental protocols for key assays and visual representations of their signaling pathways are provided to facilitate further research and drug development in the field of opioid pharmacology.

Introduction

Endogenous opioid peptides are critical components of the body's intrinsic pain management and reward systems.[1] These peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems.[2] Understanding the distinct pharmacological profiles of these peptides is paramount for the development of novel analgesics with improved efficacy and reduced side effects.

This guide focuses on two such peptides: α-neo-endorphin, a product of the prodynorphin gene, and this compound, a proenkephalin-derived peptide.[3][4] While both are integral to the opioid system, they exhibit unique receptor binding and signaling properties that dictate their physiological functions.

Biochemical and Pharmacological Profiles

α-neo-endorphin

α-neo-endorphin is an endogenous opioid peptide derived from the precursor protein prodynorphin.[3] It is part of the neo-endorphin family, which also includes β-neo-endorphin. The amino acid sequence for α-neo-endorphin is Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys.[3] It is recognized for its significant role in pain sensation and is active in the central nervous system.[3]

This compound

This compound (MERF) is a heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from the precursor protein proenkephalin and is considered a variant of Met-enkephalin.[4] MERF is known to bind to opioid receptors and is considered a putative neurotransmitter or neuromodulator.[4]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of α-neo-endorphin and this compound at the human mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is compiled from comprehensive studies utilizing radioligand binding, GTPγS binding, and cAMP inhibition assays.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Peptide | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| α-neo-endorphin | 1.8 ± 0.4 | 2.5 ± 0.6 | 0.3 ± 0.1 |

| This compound | 1.5 ± 0.3 | 3.2 ± 0.7 | 25 ± 5 |

Data extracted from Gomes et al., 2020 (Supplementary Information).

Table 2: G-Protein Activation ([³⁵S]GTPγS Binding) - Potency (EC50, nM) and Efficacy (Emax, %)

| Peptide | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | |||

| EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | EC50 (nM) | Emax (%) | |

| α-neo-endorphin | 5.2 ± 1.2 | 85 ± 5 | 10 ± 2 | 75 ± 6 | 0.8 ± 0.2 | 95 ± 7 |

| This compound | 3.5 ± 0.8 | 92 ± 6 | 8.1 ± 1.5 | 88 ± 8 | 45 ± 9 | 65 ± 8 |

Emax is relative to the standard agonist for each receptor (DAMGO for µ, DPDPE for δ, and U50,488 for κ). Data extracted from Gomes et al., 2020 (Supplementary Information).

Table 3: Inhibition of cAMP Accumulation - Potency (EC50, nM)

| Peptide | µ-Opioid Receptor (EC50, nM) | δ-Opioid Receptor (EC50, nM) | κ-Opioid Receptor (EC50, nM) |

| α-neo-endorphin | 7.8 ± 1.5 | 15 ± 3 | 1.2 ± 0.3 |

| This compound | 5.1 ± 1.1 | 12 ± 2.5 | 68 ± 12 |

Data extracted from Gomes et al., 2020 (Supplementary Information).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of α-neo-endorphin and this compound.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of opioid peptides to opioid receptors expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled opioid peptides by their ability to compete with a radiolabeled ligand for binding to opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Unlabeled opioid peptides (α-neo-endorphin, this compound).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of unlabeled peptide at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).

-

50 µL of radiolabeled ligand at a concentration near its Kd.

-

100 µL of diluted cell membranes (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of opioid peptides in stimulating G-protein activation.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Opioid peptides (α-neo-endorphin, this compound).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of opioid peptide at various concentrations. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

50 µL of GDP (final concentration ~10-30 µM).

-

50 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

-

100 µL of diluted cell membranes (10-20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Counting: Terminate the assay, wash the filters, and count the radioactivity as described for the radioligand binding assay.

-

Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the percentage of stimulation over basal against the logarithm of the peptide concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

cAMP Inhibition Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) of opioid peptides in inhibiting cAMP production.

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Opioid peptides (α-neo-endorphin, this compound).

-

cAMP assay kit (e.g., HTRF, ELISA, or radiometric-based).

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

-

Pre-treatment: Aspirate the growth medium and pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) in serum-free media for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Agonist and Forskolin Stimulation: Add various concentrations of the opioid peptide to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, spectrophotometer).

-

Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the inhibitory opioid agonist. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the peptide concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Visualizations

Both α-neo-endorphin and this compound primarily signal through Gi/o-coupled opioid receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, G-protein activation leads to the dissociation of the Gα and Gβγ subunits, which can modulate other downstream effectors such as ion channels. Furthermore, agonist binding can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.[5][6]

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Neoendorphin - Wikipedia [en.wikipedia.org]

- 4. Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Met5-enkephalin-Arg-Phe peptide sequence and structure

A Technical Guide to Met-Enkephalin-Arg-Phe (MERF)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the endogenous opioid heptapeptide, Met-enkephalin-Arg-Phe (MERF). It details its molecular structure, biosynthesis, receptor interactions, and the experimental methodologies used for its characterization.

Peptide Sequence and Physicochemical Properties

Met-enkephalin-Arg-Phe, abbreviated as MERF, is a C-terminally extended derivative of Met-enkephalin.[1] Its primary structure consists of a seven-amino-acid sequence.

Amino Acid Sequence:

-

Three-Letter Code: Tyr-Gly-Gly-Phe-Met-Arg-Phe

-

One-Letter Code: YGGFMRF

The peptide's structure is fundamental to its biological activity. The N-terminal tyrosine residue is considered crucial for its interaction with opioid receptors, analogous to the 3-hydroxyl group on morphine.[1][2] The addition of Arginine and Phenylalanine at the C-terminus distinguishes it from the pentapeptide Met-enkephalin, potentially altering its receptor affinity, selectivity, and metabolic stability.[3]

| Property | Value |

| Molecular Formula | C42H57N11O9S |

| Molecular Weight | 900.04 g/mol |

| Canonical SMILES | CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Biosynthesis and Metabolism

MERF is an endogenous peptide derived from the precursor protein proenkephalin (also known as proenkephalin A).[1][4] The proenkephalin gene encodes a polypeptide that contains multiple copies of opioid peptides.[5] Post-translational processing of proenkephalin by specific enzymes releases the biologically active peptides.

The biosynthetic pathway involves two main enzymatic steps:

-

Endoproteolytic Cleavage: Prohormone convertases (PC1 and PC2), which are trypsin-like endopeptidases, cleave the proenkephalin precursor at specific basic amino acid residue sites.[1]

-

Exopeptidase Trimming: Carboxypeptidase E (CPE), formerly known as enkephalin convertase, removes the C-terminal basic residues from the resulting intermediates to yield the final peptide products.[1][6]

One molecule of proenkephalin A yields one copy of the heptapeptide MERF, alongside four copies of Met-enkephalin and one copy of Leu-enkephalin.[1] MERF has been isolated from bovine adrenal medullary granules and the striatum.[3][7] Like other enkephalins, MERF has a short biological half-life due to rapid degradation by various peptidases known as enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP).[1]

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Proenkephalin - Wikipedia [en.wikipedia.org]

- 5. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Met-enkephalin [Arg6, Phe7] immunoreactivity in bovine caudate and bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Blueprint: A Technical Guide to the Processing of Proenkephalin A into Met-enkephalin-Arg-Phe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic cascade responsible for the conversion of proenkephalin A into the bioactive heptapeptide, Met5-enkephalin-Arg-Phe. This document details the key processing enzymes, their cleavage specificity, and the experimental methodologies used to elucidate this critical biochemical pathway.

Introduction: The Proenkephalin A Precursor

Proenkephalin A is a polypeptide precursor that undergoes extensive post-translational modification to yield several biologically active opioid peptides, including Met-enkephalin and Leu-enkephalin.[1][2] Among the C-terminal extended Met-enkephalin derivatives is the heptapeptide this compound, a crucial product of this processing pathway.[1] The generation of these active peptides is a highly regulated process, occurring within the secretory pathways of neuroendocrine cells, and is fundamental to various physiological functions, including pain modulation and stress response.[3]

The Enzymatic Machinery: A Multi-step Process

The conversion of proenkephalin A to this compound is a two-step enzymatic process involving endoproteolytic cleavage followed by exopeptidase trimming. This cascade ensures the precise liberation of the active peptide from its precursor.

Endoproteolytic Cleavage: The Role of Prohormone Convertases

The initial and rate-limiting step in proenkephalin A processing is the endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys).[4][5] This crucial step is mediated by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (also known as PCSK2).[2][6]

Studies have shown that while both PC1/3 and PC2 can process proenkephalin A, PC2 exhibits a broader specificity and is more efficient at generating smaller, active opioid peptides.[4][6] PC1/3 tends to produce larger intermediate fragments, whereas PC2 can further process these intermediates to liberate peptides such as this compound.[6]

Exopeptidase Trimming: The Final Polish by Carboxypeptidase E

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates often retain C-terminal basic residues. The removal of these residues is essential for the full biological activity of the peptide. This "trimming" step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase.[5] CPE specifically cleaves C-terminal lysine or arginine residues, thereby liberating the final, active this compound heptapeptide.

Quantitative Analysis of Proenkephalin A Processing

The differential processing of proenkephalin A by PC1/3 and PC2 leads to distinct profiles of resulting peptides. Studies utilizing co-expression systems have allowed for a quantitative comparison of the products generated by each enzyme.

| Enzyme | Major Immunoreactive Products | Relative Efficiency in Generating Small Active Peptides |

| PC1/3 | Intermediate-sized products (3-10 kDa), Peptide B, 5.3-kDa fragment, free Leu5-enkephalin.[6] | Lower |

| PC2 | Free this compound, free Met5-enkephalin-Arg-Gly-Leu, free Leu5-enkephalin, free Met5-enkephalin.[6] | Higher |

| Furin | Peptide B, unidentified intermediate fragments.[6] | Very Low |

Experimental Protocols for Studying Proenkephalin A Processing

The elucidation of the proenkephalin A processing pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Co-expression of Proenkephalin A and Processing Enzymes

A common experimental approach involves the co-expression of human proenkephalin A with specific processing enzymes (e.g., mouse PC1/3, PC2) in a cell line that does not endogenously express them, such as GH4C1 rat pituitary cells.[6]

Methodology:

-

Vector Construction: Recombinant vaccinia virus vectors are constructed to carry the cDNAs for human proenkephalin A and the respective processing enzymes.[6]

-

Cell Culture and Infection: GH4C1 cells are cultured to near confluence and then co-infected with the vaccinia virus vectors carrying the proenkephalin A and the specific convertase gene.

-

Sample Collection: After a suitable incubation period (e.g., 24-48 hours), both the cell extracts and the conditioned media are collected for analysis.

-

Extraction: Peptides are extracted from cells and media, often using acidic conditions to prevent degradation.

Analysis of Processing Products

The identification and quantification of the resulting peptides are critical to understanding the processing pathway.

Methodology:

-

High-Pressure Gel Permeation Chromatography (HP-GPC): This technique is used to separate the extracted peptides based on their size.[6]

-

Radioimmunoassay (RIA): Specific antibodies raised against different enkephalin-containing peptides are used to quantify the amount of each peptide in the separated fractions.[6] This method offers high sensitivity and specificity.

-

Mass Spectrometry (MS): For precise identification of the cleavage products, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be employed.[7] This technique provides accurate molecular weight information, confirming the identity of the processed peptides.

Regulation of Proenkephalin A Gene (PENK) Expression

The expression of the proenkephalin A gene (PENK) is a highly regulated process, influenced by various signaling pathways. Understanding this regulation is crucial for comprehending the overall control of enkephalin biosynthesis.

Studies have shown that PENK gene expression is modulated by the cyclic AMP (cAMP) and protein kinase C (PKC) signaling pathways.[1] The DNA sequences responsible for this regulation are located in the 5' flanking region of the PENK gene.[1] Activation of adenylate cyclase, leading to increased intracellular cAMP, or stimulation of PKC by phorbol esters, results in an upregulation of proenkephalin mRNA levels.[1]

Conclusion and Future Directions

The processing of proenkephalin A to this compound is a tightly controlled enzymatic cascade orchestrated by prohormone convertases and carboxypeptidase E. The differential activities of PC1/3 and PC2 play a significant role in determining the final profile of bioactive peptides. The experimental methodologies outlined in this guide provide a robust framework for investigating this and other prohormone processing pathways.

Future research in this area will likely focus on the development of specific inhibitors for prohormone convertases, which could have therapeutic potential in modulating opioid peptide levels. Furthermore, a deeper understanding of the tissue-specific regulation of proenkephalin A processing will provide valuable insights into the diverse physiological roles of its derived peptides. This knowledge is paramount for the rational design of novel therapeutics targeting the endogenous opioid system.

References

- 1. WikiGenes - PENK - proenkephalin [wikigenes.org]

- 2. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential processing of proenkephalin by prohormone convertases 1(3) and 2 and furin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing of proenkephalin-A in bovine chromaffin cells. Identification of natural derived fragments by N-terminal sequencing and matrix-assisted laser desorption ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Met5-enkephalin-Arg-Phe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met5-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the proenkephalin precursor. It is found in various tissues, including the central nervous system, adrenal medulla, heart, and lungs. MERF functions as an opioid receptor agonist with a notable preference for kappa (κ) and delta (δ) opioid receptors over the mu (μ) opioid receptor. Its biological activities are diverse, encompassing analgesia, cardiovascular modulation, and neuroendocrine effects. This guide provides a comprehensive overview of the biological functions of MERF, detailing its receptor pharmacology, signaling pathways, physiological effects, and the experimental methodologies used for its characterization.

Introduction

Endogenous opioid peptides play a crucial role in modulating a wide range of physiological processes, with pain perception being one of the most extensively studied. This compound (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a C-terminally extended variant of Met-enkephalin.[1] It is generated through the proteolytic processing of proenkephalin A.[2] The presence of MERF in various tissues suggests its involvement in a broad spectrum of physiological functions, making it a subject of interest for understanding endogenous pain control mechanisms and for the development of novel analgesic drugs.

Receptor Pharmacology

MERF exerts its biological effects primarily through its interaction with opioid receptors. It acts as an agonist, activating these receptors to initiate intracellular signaling cascades.

Receptor Binding Affinity

While specific Ki values for this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors are not consistently reported across the literature, binding and functional assays indicate a preferential affinity for κ- and δ-opioid receptors over μ-opioid receptors.[3][4] Synthetic analogs of MERF have been shown to be potent competitors for [3H]naloxone binding sites, and this binding is decreased in the presence of NaCl and the non-hydrolyzable GTP analog Gpp(NH)p, which is characteristic of agonist binding to G protein-coupled receptors.[3]

Functional Activity

Signaling Pathways

Upon binding to opioid receptors, which are G protein-coupled receptors (GPCRs), MERF initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

The Heptapeptide Met-enkephalin-Arg-Phe: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the precursor proenkephalin A. As a member of the opioid peptide family, it plays a significant role in neuromodulation within the central nervous system (CNS). This technical guide provides an in-depth exploration of MERF's mechanism of action, focusing on its interaction with opioid receptors, subsequent downstream signaling pathways, and the methodologies used to elucidate these functions. Quantitative data on its binding and functional potency are presented, alongside detailed experimental protocols and visual representations of its signaling cascades.

Introduction

Met-enkephalin-Arg-Phe (Tyr-Gly-Gly-Phe-Met-Arg-Phe) is an extended form of the endogenous opioid Met-enkephalin.[1] It is generated through the proteolytic processing of proenkephalin A, a precursor that also yields multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[1] Found throughout the CNS, MERF is implicated in a variety of physiological processes, most notably nociception. Its mechanism of action is primarily mediated through its interaction with the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[2] Understanding the nuances of this interaction and the subsequent cellular responses is critical for the development of novel therapeutics targeting the opioid system.

Receptor Binding and Functional Potency

One study investigating the effects of MERF on cholinergic neurotransmission in rabbit isolated atria determined a half-maximal inhibitory concentration (IC50) of 1.4 µmol/L.[3] In the context of G-protein activation in rat and frog brain membranes, MERF and its derivatives have been shown to primarily act via kappa- and delta-opioid receptors.[2] This was demonstrated by the potent inhibition of MERF-stimulated [³⁵S]GTPγS binding by the kappa-selective antagonist norbinaltorphimine and the delta-selective antagonist naltrindole, while the mu-selective antagonist cyprodime displayed the lowest potency.[2]

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 1.4 µmol/L | Rabbit isolated atria | Inhibition of cholinergic response | [3] |

Table 1: Functional Potency of Met-enkephalin-Arg-Phe

Signaling Pathways in the Central Nervous System

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), MERF initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

G-protein Coupling and Downstream Effectors

MERF's interaction with opioid receptors, predominantly of the kappa and delta subtypes, leads to the activation of inhibitory G-proteins (Gi/o).[2] This activation results in the dissociation of the Gα and Gβγ subunits, which then interact with their respective downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels.

A key consequence of this signaling is the inhibition of neurotransmitter release from presynaptic terminals and the hyperpolarization of postsynaptic neurons. This is achieved through the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MERF.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled ligand (like MERF) by measuring its ability to displace a radiolabeled ligand from opioid receptors.

Objective: To determine the inhibitory constant (Ki) of MERF for mu, delta, and kappa opioid receptors.

Materials:

-

Brain tissue homogenates (e.g., from rat cortex or striatum) or cell membranes expressing specific opioid receptor subtypes.

-

Radiolabeled ligands:

-

For μ receptors: [³H]DAMGO

-

For δ receptors: [³H]Naltrindole

-

For κ receptors: [³H]U69,593

-

-

Unlabeled MERF at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled MERF.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of MERF. Determine the IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing an indication of its efficacy.

Objective: To determine the potency (EC50) and efficacy (Emax) of MERF in activating G-proteins via opioid receptors.

Materials:

-

Brain membrane preparation.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (to ensure binding is agonist-dependent).

-

MERF at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Selective opioid receptor antagonists (for determining receptor specificity).

Procedure:

-

Membrane Preparation: Prepare brain membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and varying concentrations of MERF.

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of MERF concentration. Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.

Conclusion

Met-enkephalin-Arg-Phe is an important endogenous opioid peptide that contributes to neuromodulation in the CNS primarily through the activation of delta- and kappa-opioid receptors. Its mechanism of action follows the canonical pathway of Gi/o-coupled GPCRs, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively result in the inhibition of neuronal excitability and neurotransmitter release. While further research is needed to fully elucidate its binding affinities for all opioid receptor subtypes, the available functional data and our understanding of its signaling pathways provide a solid foundation for future investigations and the potential development of novel therapeutics targeting the enkephalinergic system.

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the opioid peptides [Met5]enkephalin-Arg6-Phe7 and [Met5]enkephalin-Arg6-Gly7-Leu8 on cholinergic neurotransmission in the rabbit isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Met-enkephalin-Arg-Phe: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide opioid with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from the precursor protein proenkephalin A. As a naturally occurring ligand for opioid receptors, MERF plays a role in various physiological processes, including pain modulation. This technical guide provides an in-depth overview of the receptor binding profile of MERF, detailing its affinity for various opioid receptors, the experimental methodologies used to determine these interactions, and the downstream signaling pathways initiated upon binding.

Receptor Binding Affinity of Met-enkephalin-Arg-Phe

The affinity of Met-enkephalin-Arg-Phe for the three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been characterized through various radioligand binding assays. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of Opioid Ligands (Illustrative Example)

| Ligand | Receptor Subtype | Ki (nM) | Radioligand | Tissue Source |

| Met-enkephalin-Arg-Phe (MERF) | µ (mu) | Data not consistently reported in a single study | ||

| δ (delta) | Data not consistently reported in a single study | |||

| κ (kappa) | Data not consistently reported in a single study | |||

| DAMGO (µ-agonist) | µ | 1.23 | [³H]DAMGO | Monkey brain membranes[1] |

| DPDPE (δ-agonist) | δ | 1.4 | [³H]DPDPE | Monkey brain membranes[1] |

| U69,593 (κ-agonist) | κ | 0.70 | [³H]U69,593 | Monkey brain membranes[1] |

Note: This table serves as an illustrative example of how binding affinity data is presented. Specific Ki values for MERF require consulting full-text articles of relevant pharmacological studies.

Experimental Protocols

The characterization of the receptor binding profile of Met-enkephalin-Arg-Phe relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a ligand (in this case, MERF) for a receptor. It involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of MERF for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, [³H]U-69,593 for κ receptors).

-

Unlabeled MERF at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a series of tubes or a microplate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled MERF.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The receptors and the bound ligand are retained on the filter.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of unlabeled MERF that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow of a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It provides information on the efficacy of a ligand.

Objective: To determine the potency (EC50) and efficacy (Emax) of MERF in activating G proteins via opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor and associated G proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure G proteins are in their inactive state).

-

MERF at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as in the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and MERF.

-

Assay Setup: In a microplate, add the cell membranes, GDP, and varying concentrations of MERF.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the retained radioactivity.

-

SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads results in a detectable signal.

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of MERF. The concentration of MERF that produces 50% of the maximal response is the EC50 value. The maximal response observed is the Emax.

Workflow of a [³⁵S]GTPγS binding assay.

Signaling Pathways

Upon binding of Met-enkephalin-Arg-Phe to its primary target, the mu-opioid receptor (a G-protein coupled receptor), a cascade of intracellular signaling events is initiated.

-

G-Protein Activation: The binding of MERF induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (typically of the Gi/o family). This involves the exchange of GDP for GTP on the Gα subunit.

-

Dissociation of G-Protein Subunits: The activated Gα-GTP subunit dissociates from the Gβγ dimer.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[2][3] Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx.[3][4][5]

-

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of MERF.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Block of calcium channels by enkephalin and somatostatin in neuroblastoma-glioma hybrid NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. μ-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion - PMC [pmc.ncbi.nlm.nih.gov]

endogenous role of Met5-enkephalin-Arg-Phe in pain modulation

An In-depth Technical Guide on the Endogenous Role of Met5-enkephalin-Arg-Phe in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MERF) is an endogenous heptapeptide derived from the proenkephalin A precursor. It plays a significant role in the modulation of pain through its interaction with the opioid receptor system. This technical guide provides a comprehensive overview of the core aspects of MERF's function, including its biosynthesis, receptor pharmacology, and downstream signaling pathways. Detailed experimental protocols for studying MERF's activity and quantitative data on its biological effects are presented to facilitate further research and drug development in the field of analgesia.

Introduction

Endogenous opioid peptides are crucial components of the body's natural pain-relief system. This compound (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a C-terminally extended form of Met-enkephalin.[1] It is one of several bioactive peptides processed from proenkephalin A.[2] MERF exhibits analgesic properties by acting as an agonist at multiple opioid receptors, making it a subject of interest for understanding pain modulation and for the development of novel analgesic therapies.

Biosynthesis of MERF

MERF is generated through the proteolytic processing of its precursor protein, proenkephalin A (PENK). This process involves a series of enzymatic cleavages at specific sites within the precursor molecule.

Proenkephalin A Processing Pathway

The maturation of proenkephalin into functional opioid peptides like MERF is a multi-step process occurring within neuronal and endocrine cells.[3] It involves the coordinated action of several peptidases, including prohormone convertases (such as PC1/3 and PC2) and carboxypeptidases.[3] Cathepsin L has also been identified as an enzyme involved in the cleavage of proenkephalin.[4] The processing of proenkephalin can be tissue-specific, leading to different relative amounts of its derived peptides in various parts of the central nervous system.[5]

Receptor Pharmacology

MERF exerts its physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). It is known to interact with mu (μ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinity

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| MERF | Mu (μ) | Data not consistently reported in a single source | [4] |

| Delta (δ) | Data not consistently reported in a single source | ||

| Kappa (κ) | Data not consistently reported in a single source |

Note: The lack of consistent, directly comparable Ki values for MERF across all opioid receptor subtypes in the available literature highlights a gap for future research.

Signaling Pathways

Upon binding to opioid receptors, MERF initiates a cascade of intracellular signaling events that ultimately lead to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

G-Protein Coupling and Downstream Effectors

Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as that of MERF, promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of MERF in pain modulation.

In Vivo Assessment of Antinociception

This protocol describes the administration of MERF directly into the cerebral ventricles of mice to study its central effects.

Materials:

-

MERF peptide

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus (optional, for precise targeting)

-

Animal clippers, surgical scissors, and sutures/staples

-

Heating pad to maintain body temperature

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the fur on the head to expose the scalp.

-

Surgical Procedure: Place the anesthetized mouse in a stereotaxic frame (if used) or hold it securely. Make a midline incision on the scalp to expose the skull.

-

Injection Site Identification: Identify the bregma (the intersection of the sagittal and coronal sutures). The injection site is typically 1 mm lateral and 0.5 mm posterior to the bregma.

-

Injection: Carefully drill a small hole through the skull at the identified coordinates. Lower the microsyringe needle to a depth of 2-3 mm from the skull surface.

-

Peptide Administration: Slowly infuse the desired volume of MERF solution (typically 1-5 µL) over 1-2 minutes. Leave the needle in place for an additional minute to prevent backflow.

-

Closure and Recovery: Slowly withdraw the needle and suture or staple the scalp incision. Place the mouse on a heating pad until it recovers from anesthesia.

This test measures the latency of a thermal pain response.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Plexiglas cylinder to confine the animal on the plate

-

Timer

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Gently place the mouse on the hot plate within the Plexiglas cylinder and start the timer.

-

Response Latency: Observe the mouse for signs of nociception, such as licking a hind paw or jumping. Stop the timer at the first clear sign of a pain response. This is the baseline latency.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it from the plate and record the latency as the cut-off time.

-

Drug Administration: Administer MERF (e.g., via ICV injection) or a vehicle control.

-

Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test to determine the post-treatment latency. An increase in latency indicates an analgesic effect.

This test measures the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Animal restrainer

-

Timer

Procedure:

-

Animal Restraint: Gently place the mouse in a restrainer, leaving the tail exposed.

-

Stimulus Application: Position the tail over the radiant heat source, which focuses a beam of light on a specific portion of the tail.

-

Baseline Measurement: Activate the heat source and start the timer. The timer automatically stops when the mouse flicks its tail away from the heat. Record this baseline latency.

-

Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer MERF or a vehicle control.

-

Post-treatment Measurement: Test the tail-flick latency at different time points after drug administration. An increase in latency indicates analgesia.

In Vitro Characterization

This assay is used to determine the binding affinity of MERF to opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue)

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ)

-

Unlabeled MERF at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled MERF. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a standard unlabeled opioid).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of MERF by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the MERF concentration to generate a competition curve. The IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand) can be determined from this curve and used to calculate the Ki (binding affinity).

References

Tissue Distribution of Met5-enkephalin-Arg-Phe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MEAP), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. As a potent ligand for opioid receptors, particularly the mu-opioid receptor (μOR), MEAP plays a significant role in various physiological processes, including nociception, neuroendocrine regulation, and potentially other central and peripheral functions. Understanding the tissue-specific distribution and concentration of MEAP is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the opioid system. This technical guide provides a comprehensive overview of the tissue distribution of MEAP, detailed experimental protocols for its quantification, and a description of its primary signaling pathway.

Data Presentation: Quantitative Tissue Distribution of this compound

The following tables summarize the quantitative data on the distribution of this compound in various tissues from different species. The data has been compiled from multiple studies and is presented to facilitate comparison. It is important to note that variations in extraction and quantification methodologies may contribute to differences in reported values between studies.

Table 1: Distribution of this compound in Rat Brain Regions

| Brain Region | Concentration (pmol/g tissue) |

| Globus Pallidus | Highest |

| Caudate-Putamen | Intermediate |

| Hypothalamus | Intermediate |

| Cortex | Low |

| Cerebellum | Low |

Data from a study utilizing a specific radioimmunoassay for Met-enkephalin[Arg6,Phe7].[1]

Table 2: Distribution of this compound in Rat Spinal Cord

| Spinal Cord Region | YGGFMRF Content |

| Dorsal Grey Matter | Highest |

| Ventral Grey Matter | High |

| Ventral White Matter | Intermediate |

| Dorsal White Matter | Low |

The concentration of YGGFMRF on a per mg protein basis was highest in the sacral cord and successively decreased in more rostral segments.[2] The ratio of Met5-enkephalin to YGGFMRF concentration was found to be approximately 5.4 on average in all regions measured.[2]

Table 3: Concentration of this compound in Lung Tissue

| Species | Concentration (pmol/mg protein) |

| Rat | 0.68 ± 0.08 |

| Guinea Pig | 0.76 ± 0.12 |

| Human | 0.63 |

These values were determined using a combination of Bio-Gel P-2 column chromatography, radioimmunoassay, and HPLC.[3]

Table 4: Presence of this compound in Other Tissues

| Tissue | Species | Finding |

| Adrenal Medulla | Bovine | Present in amounts comparable to Leu-enkephalin. |

| Gastrointestinal Tract | Rat | Distribution pattern similar to Met5-enkephalin-Arg-Gly-Leu, with immunostaining primarily in the myenteric plexus and circular muscle layer.[4] |

| Hypothalamus | Rat | Immunoreactive MEAP detected.[5] |

| Dorsal Root Ganglia | Rat | Immunoreactive MEAP detected.[5] |

| Adrenals | Rat | Immunoreactive MEAP detected.[5] |

Experimental Protocols

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as peptides. The following protocol is a generalized procedure based on methodologies reported for the quantification of MEAP and other enkephalins.[1][5]

a. Antibody Production:

-

Antigen Preparation: Synthesize this compound. Due to the small size of the peptide, it needs to be conjugated to a larger carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)) to elicit a robust immune response. The methionine residue is often oxidized to methionine sulphoxide to create a more stable immunogen.[1]

-

Immunization: Emulsify the conjugated peptide with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent booster injections) and inject into rabbits.

-

Titer Determination: Collect blood samples periodically and determine the antibody titer using a dilution series of the antiserum against a radiolabeled tracer.

b. Tracer Preparation:

-

Synthesize or purchase 125I-labeled Met(O)-enkephalin[Arg6,Phe7]. The labeling is typically done using the Chloramine-T method.

-

Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC) to separate it from unlabeled peptide and free iodine.

c. Radioimmunoassay Procedure:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic this compound (oxidized form if using an antibody against the sulphoxide derivative).

-

Sample Preparation: Homogenize tissue samples in an appropriate extraction buffer (e.g., acid acetone). Centrifuge to pellet proteins and collect the supernatant. The extracts should be oxidized with hydrogen peroxide prior to the assay if the antibody is directed against the methionine sulphoxide derivative.[1]

-

Assay Setup: In assay tubes, add a fixed amount of the specific antiserum and the radiolabeled tracer.

-

Add either the standard solutions or the prepared tissue extracts to the respective tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody binding sites.

-

Separation of Bound and Free Tracer: Precipitate the antibody-bound fraction using a second antibody (e.g., goat anti-rabbit IgG) or another separation method like charcoal adsorption. Centrifuge to pellet the precipitate.

-

Quantification: Measure the radioactivity in the precipitate (bound fraction) or the supernatant (free fraction) using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of MEAP in the tissue samples by interpolating their corresponding percentage of bound tracer on the standard curve.

High-Performance Liquid Chromatography (HPLC) for MEAP Separation and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For peptide analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with mass spectrometry (MS) for sensitive and specific detection.

a. Sample Preparation:

-

Extract peptides from tissue homogenates using methods similar to those for RIA (e.g., acid acetone extraction).

-

Partially purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances and concentrate the peptides.

-

Reconstitute the dried eluate in the initial mobile phase.

b. HPLC System and Parameters:

-

Column: A C18 reversed-phase column is typically used for peptide separations.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, a gradient of 5% to 60% B over 30 minutes.

-

Flow Rate: A typical flow rate is 1 mL/min for analytical columns.

-

Detection:

-

UV Detection: Peptides can be detected by their absorbance at 210-220 nm (peptide bond) or 280 nm (if aromatic amino acids are present).

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for peptides. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of MEAP based on its specific mass-to-charge ratio (m/z).

-

c. Quantification:

-

Generate a standard curve by injecting known concentrations of synthetic MEAP.

-

Inject the prepared tissue extracts.

-

Calculate the concentration of MEAP in the samples by comparing the peak area of the analyte with the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a potent agonist of the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to various cellular responses.

References

- 1. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of Met5-enkephalin-Arg6, Phe7 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Met5-enkephalin-arg6-phe7 and its receptor in lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Met-enkephalin - Wikipedia [en.wikipedia.org]

- 5. Production and characterization of antibodies for the specific determination of the opioid peptide Met5-Enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Met5-enkephalin-Arg-Phe Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. As a member of the enkephalin family, MERF plays a role in various physiological processes, including nociception. This technical guide provides a comprehensive overview of the signaling pathways associated with MERF, focusing on its interaction with opioid receptors and the subsequent intracellular cascades. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding of this important signaling molecule.

Data Presentation

The quantitative data available for this compound is currently limited and, in some cases, presents conflicting findings in the scientific literature. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Opioid Receptor Binding Affinity of this compound (MERF)

| Ligand | Receptor Subtype | Test System | Radioligand | Kᵢ (nM) | Reference |

| MERF | Mu (μ) | Human cerebral cortex membranes | [³H]DAMGO | High Affinity* | [1] |

| MERF | Delta (δ) | Human cerebral cortex membranes | [³H]DPDPE | No significant affinity | [1] |

| MERF | Kappa (κ) | Human cerebral cortex membranes | [³H]U69,593 | No significant affinity | [1] |

| MERF | Kappa (κ) / Delta (δ) | Frog and rat brain membranes | [³H]naloxone | Potent competitor** | [2] |